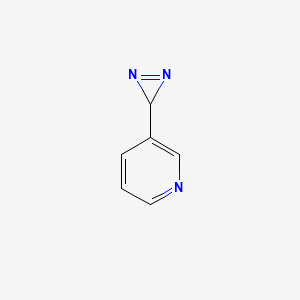

3-(3H-Diazirin-3-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

3-(3H-diazirin-3-yl)pyridine |

InChI |

InChI=1S/C6H5N3/c1-2-5(4-7-3-1)6-8-9-6/h1-4,6H |

InChI Key |

LIJRRFVGMHAFSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2N=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 3h Diazirin 3 Yl Pyridine and Its Analogs

General Synthetic Routes to 3H-Diazirine Cores

The synthesis of the 3H-diazirine functional group is a well-established, multi-step process that typically begins with a ketone precursor. acs.org This sequence involves the formation of an imine-like intermediate, cyclization to a diaziridine, and subsequent oxidation. Diazirines are valued as compact, photoreactive crosslinking agents, as they can generate reactive carbenes upon UV irradiation. wikipedia.orgnih.gov

Conversion of Carbonyl Compounds to Oxime Intermediates

The foundational step in many diazirine syntheses is the conversion of a suitable carbonyl compound, specifically a ketone, into an oxime. nih.gov This reaction is a standard condensation process. Typically, the ketone is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in a suitable solvent such as ethanol. nih.gov The reaction is often facilitated by a base, like pyridine (B92270) or sodium acetate, to neutralize the liberated HCl and drive the reaction to completion, often under reflux conditions. nih.govresearchgate.net The resulting oxime serves as a key intermediate, primed for the subsequent steps that will form the three-membered nitrogen-containing ring. acs.org

Formation of Diaziridine Precursors

With the oxime in hand, the next stage involves the formation of a diaziridine, a saturated three-membered ring containing two nitrogen atoms. wikipedia.org There are two primary strategies to achieve this:

Activation of the Oxime : A widely used method involves the activation of the oxime's hydroxyl group by converting it into a better leaving group. wikipedia.org This is commonly achieved through tosylation or mesylation, by reacting the oxime with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. acs.orgwikipedia.org The resulting tosyl or mesyl oxime is then treated with ammonia (B1221849), which displaces the leaving group and facilitates an intramolecular cyclization to form the diaziridine ring. nih.govresearchgate.net This step often requires the use of liquid ammonia at low temperatures (e.g., -78 °C). acs.orgresearchgate.net

Direct Conversion from Ketones : An alternative, more direct route bypasses the isolation of the oxime intermediate. In this approach, the ketone is reacted directly with ammonia in the presence of an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA). wikipedia.orgwikipedia.org This method leads to the in situ formation of an aminal-like species that undergoes intramolecular cyclization to yield the diaziridine. wikipedia.org This can sometimes be performed as a one-pot synthesis, offering greater efficiency.

Oxidation of Diaziridines to 3H-Diazirines

The final step in forming the 3H-diazirine core is the oxidation of the diaziridine precursor. wikipedia.org This dehydrogenation process introduces a double bond between the two nitrogen atoms, creating the strained and photoactivatable diazirine ring. wikipedia.org A variety of oxidizing agents have been proven effective for this transformation.

Commonly employed oxidation systems include:

Iodine and Triethylamine (I₂/Et₃N) : This is a standard and frequently used method, where iodine acts as the oxidant in the presence of a base to neutralize the resulting HI. nih.govwikipedia.orgresearchgate.net

Silver(I) Oxide (Ag₂O) : Silver oxide is another effective oxidant for converting diaziridines to diazirines, particularly for aromatic derivatives. nih.govresearchgate.net

Manganese Dioxide (MnO₂) : Activated manganese dioxide is also utilized for this oxidation step. nih.gov

Other Reagents : Other methods, including chromium-based reagents and electrochemical oxidation, have also been reported. wikipedia.org

The choice of oxidant can depend on the specific substrate and the desired reaction conditions. The resulting 3H-diazirine is often purified by chromatography. thieme-connect.de

Approaches for Integrating the Pyridine Moiety

To synthesize the target molecule, 3-(3H-diazirin-3-yl)pyridine, the general strategies for diazirine formation must be adapted to specifically include the pyridine ring. This can be accomplished either by building the diazirine onto a pre-existing pyridine structure or by coupling a diazirine-containing fragment with a pyridine unit.

Functionalization of Pyridine Rings with Diazirine Precursors

A direct approach involves starting with a functionalized pyridine that can be elaborated into the necessary ketone precursor. For instance, the synthesis of pyridyl-substituted trifluoromethyl-3H-diazirines has been demonstrated starting from a protected bromopyridine. researchgate.net The general sequence is as follows:

Protection and Lithiation : A starting pyridine, such as 3-bromopyridine, is first protected.

Ketone Formation : The protected pyridine undergoes lithium-halogen exchange, followed by reaction with an appropriate acylating agent (e.g., methyltrifluoroacetate) to install the ketone functionality. researchgate.net

Diazirine Ring Formation : The resulting pyridyl ketone is then subjected to the standard three-step sequence: oximation, tosylation, and reaction with liquid ammonia to form the diaziridine, followed by oxidation (e.g., with Ag₂O) to yield the final pyridyl-diazirine conjugate. nih.govresearchgate.net

A patent also describes the synthesis of 3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, further illustrating the viability of building the diazirine ring directly onto a pyridine scaffold. google.com This method ensures precise placement of the diazirine group on the pyridine ring.

| Starting Material | Key Reagents | Intermediate | Final Product |

| Pyridyl Ketone | 1. NH₂OH·HCl, Base 2. TsCl, Base 3. Liquid NH₃ | Pyridyl Diaziridine | Pyridyl-3H-Diazirine |

| Pyridyl Diaziridine | I₂/Et₃N or Ag₂O | - | Pyridyl-3H-Diazirine |

Synthesis of Pyridine-Diazirine Conjugates via Coupling Reactions

An alternative and powerful strategy for creating complex biaryl structures, including pyridine-diazirine conjugates, is through metal-catalyzed cross-coupling reactions. While the diazirine group can be sensitive to certain reaction conditions, methodologies have been developed to accommodate this functionality. nih.gov

The Suzuki-Miyaura cross-coupling reaction, in particular, has been adapted for this purpose. nih.gov This approach allows for the late-stage introduction of the diazirine, which is synthetically advantageous. The reaction typically involves coupling an aryl halide (e.g., a bromo-diazirine derivative) with a pyridineboronic acid or, conversely, a bromopyridine with a diazirine-containing boronic ester. nih.gov Researchers have identified palladium catalysts and conditions that provide good yields of the coupled product while preserving the integrity of the diazirine ring. nih.gov This method is highly valuable as it tolerates a wide range of functional groups and can be used to efficiently synthesize libraries of complex, drug-like molecules containing the pyridine-diazirine motif. nih.gov

| Coupling Partner A | Coupling Partner B | Catalyst/Conditions | Product |

| Aryl-Diazirine Halide | Pyridineboronic Acid | Pd catalyst, Base | Aryl-Pyridine-Diazirine Conjugate |

| Bromopyridine | Aryl-Diazirine Boronic Ester | Pd catalyst, Base | Aryl-Pyridine-Diazirine Conjugate |

Synthetic Strategies for Diverse 3-(3H-Diazirin-3-yl)pyridine Derivatives

The synthesis of diverse 3-(3H-diazirin-3-yl)pyridine derivatives is a multistep process that often begins with a suitably substituted pyridine precursor. The core strategy for forming the diazirine ring is a well-established sequence involving the conversion of a ketone to an oxime, followed by activation (e.g., tosylation), reaction with ammonia to form the three-membered diaziridine ring, and subsequent oxidation to the final 3H-diazirine. mdpi.comnih.govacs.org

Introduction of Trifluoromethyl Substituents for Modulated Reactivity

The incorporation of a trifluoromethyl (CF₃) group onto the diazirine-bearing carbon atom is a key strategy for creating photoaffinity labels with enhanced properties. nih.gov The strong electron-withdrawing nature of the CF₃ group influences the stability and photoreactivity of the diazirine ring. nih.gov Specifically, replacing a phenyl group with an electron-withdrawing pyridine or pyrimidine (B1678525) ring in 3-trifluoromethyl-3-aryldiazirines has been shown to increase stability in ambient light and improve aqueous solubility. nih.govencyclopedia.pub

The general synthetic pathway to access these compounds, such as 3-trifluoromethyl-diazirinyl pyridine, starts from a corresponding trifluoroacetylated pyridine derivative. encyclopedia.pub A typical synthesis is outlined below:

Ketone Formation : A bromo-substituted pyridine, often with a protected alcohol, undergoes a reaction with n-butyllithium and methyl trifluoroacetate (B77799) to yield the corresponding trifluoromethyl ketone. encyclopedia.pubresearchgate.net

Oxime Formation : The resulting ketone is treated with hydroxylamine hydrochloride to form the oxime. nih.govencyclopedia.pub

O-Sulfonylation : The oxime is then activated by converting it into a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). nih.govencyclopedia.pub

Diaziridine Formation : The tosyl oxime is treated with liquid ammonia, leading to the formation of the diaziridine intermediate. mdpi.comencyclopedia.pub

Oxidation : The final step is the oxidation of the diaziridine to the 3H-diazirine, which can be achieved using various oxidizing agents such as silver(I) oxide (Ag₂O), iodine with triethylamine, or manganese dioxide (MnO₂). mdpi.comnih.govencyclopedia.pub

This method has proven effective for synthesizing pyridyl- and pyrimidyl-substituted 3-trifluoromethyl-3H-diazirines, which are valuable as photoaffinity labeling probes. mdpi.comnih.gov

Table 1: Key Intermediates in the Synthesis of Trifluoromethyl-Substituted Pyridyl Diazirines

| Intermediate Type | General Structure | Synthetic Step | Key Reagents | Reference |

|---|---|---|---|---|

| Trifluoromethyl Ketone | Pyr-COCF₃ | Trifluoroacetylation | n-BuLi, CF₃CO₂Me | encyclopedia.pubresearchgate.net |

| Oxime | Pyr-C(=NOH)CF₃ | Oximation | NH₂OH·HCl | nih.govencyclopedia.pub |

| Tosyl Oxime | Pyr-C(=NOTs)CF₃ | Tosylation | TsCl, Pyridine | nih.govencyclopedia.pub |

| Diaziridine | Pyr-C(NH-NH)CF₃ | Cyclization | Liquid NH₃ | mdpi.comencyclopedia.pub |

| 3H-Diazirine | Pyr-(3-CF₃-3H-diazirin-3-yl) | Oxidation | Ag₂O or I₂/Et₃N | mdpi.comencyclopedia.pub |

Incorporation of Additional Functional Handles (e.g., Alkyne, Carboxylic Acid)

To enhance the utility of 3-(3H-diazirin-3-yl)pyridine derivatives, particularly in bioconjugation and chemical biology, additional functional groups are often incorporated into the pyridine scaffold. These "handles" allow for further chemical modification, such as attachment to biomolecules or surfaces.

Alkyne Groups: The alkyne functional group is particularly valuable for its ability to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Synthetic routes have been developed to introduce alkyne moieties into aryl diazirine structures. wustl.edu These strategies often involve using precursors that already contain the alkyne group or introducing it at a specific stage of the synthesis. For instance, a bromo-substituted pyridine can be subjected to Sonogashira coupling with a terminal alkyne before the diazirine ring is constructed. Alternatively, a precursor with a functional group that can be converted to an alkyne, such as an aldehyde, can be used. wustl.edu Preserving the alkyne's triple bond throughout the synthesis requires mild reaction conditions.

Carboxylic Acid Groups: A carboxylic acid handle provides a site for amide bond formation, allowing the diazirine probe to be coupled to amines in proteins or other molecules. The synthesis of aryl diazirines bearing a carboxylic acid, such as 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, is typically achieved by oxidizing a corresponding benzyl (B1604629) alcohol or methyl group on the aromatic ring. For example, oxidation of a precursor like 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol with potassium permanganate (B83412) (KMnO₄) under basic conditions can yield the desired carboxylic acid. It has also been noted that diazirines can isomerize into linear diazo compounds, which are reactive towards carboxylic acids, forming ester linkages. acs.org

Table 2: Functional Handles for 3-(3H-Diazirin-3-yl)pyridine Derivatives

| Functional Handle | Purpose | Synthetic Approach Example | Reference |

|---|---|---|---|

| Alkyne (-C≡CH) | Click Chemistry, Bioorthogonal Labeling | Sonogashira coupling of a bromo-pyridine precursor before diazirine synthesis. | wustl.edu |

| Carboxylic Acid (-COOH) | Amide Bond Formation, Bioconjugation | Oxidation of a benzyl alcohol or alkyl group on the pyridine ring. | |

| Amine (-NH₂) | Coupling to ligands and pharmacophores. | Incorporation into diazirine-alkyne frameworks for trifunctional scaffolds. |

Synthesis of Bis-Diazirine Pyridine Scaffolds

For applications requiring cross-linking over longer distances or the creation of polymeric networks, molecules containing two diazirine groups (bis-diazirines) are highly valuable. A key example is the synthesis of 3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine. google.com The synthesis of this compound follows the fundamental principles of diazirine formation but is applied to a difunctionalized precursor. google.comrsc.org The general route involves starting with a pyridine derivative that has two trifluoroacetyl groups, such as 3,5-diacetylpyridine, which is then converted through the established ketone-to-diazirine pathway on both sides of the molecule. These bis-diazirine compounds can act as efficient cross-linkers upon photoactivation. acs.org

Analytical Techniques for Structural Elucidation and Purity Assessment

The confirmation of the chemical structure and the assessment of the purity of 3-(3H-diazirin-3-yl)pyridine derivatives are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural characterization.

¹H NMR is used to determine the number and environment of protons in the molecule, confirming the structure of the pyridine ring and any substituents. rsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. The carbon atom of the diazirine ring has a characteristic chemical shift. rsc.orgmdpi.com

¹⁹F NMR is essential for compounds containing trifluoromethyl groups. It typically shows a singlet for the CF₃ group, confirming its presence and electronic environment. rsc.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds and their fragments. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule. rsc.orgmdpi.com Electrospray ionization (ESI) is a common technique used for these analyses. rsc.orgnih.gov

Other Techniques:

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups, such as C=O (ketone), O-H (alcohol, carboxylic acid), and C≡C (alkyne). rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to determine the absorption properties of the diazirine, which is crucial for photoaffinity labeling experiments as it indicates the wavelength required for photoactivation. rsc.org

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment, number of protons, coupling constants. | rsc.org |

| ¹³C NMR | Structural Elucidation | Carbon skeleton, chemical shift of diazirine carbon. | rsc.orgmdpi.com |

| ¹⁹F NMR | Structural Confirmation | Presence and environment of trifluoromethyl groups. | rsc.org |

| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula | Confirms molecular weight and elemental composition. | rsc.orgmdpi.comnih.gov |

| IR Spectroscopy | Functional Group Analysis | Identifies characteristic vibrations of functional groups. | rsc.org |

| UV-Vis Spectroscopy | Photochemical Properties | Determines maximum absorption wavelength (λmax) for photoactivation. | rsc.org |

Photochemistry and Reactive Intermediates Derived from 3 3h Diazirin 3 Yl Pyridine

Mechanisms of Photoinduced Nitrogen Extrusion from Diazirines

The primary photochemical event for diazirines is the absorption of a photon, which elevates the molecule to an electronically excited state. msu.edu From this excited state, the molecule can follow several deactivation pathways. The most significant of these is the extrusion of molecular nitrogen (N₂), a highly favorable process due to the formation of the very stable dinitrogen molecule.

Concerted Pathway: In this mechanism, the C-N bonds of the diazirine ring break simultaneously with the formation of the N-N triple bond, leading directly to the carbene and N₂ in a single step.

Stepwise Pathway: Alternatively, the reaction can proceed through an intermediate, such as a linear diazo compound. pku.edu.cniupac.org In this two-step mechanism, the diazirine first isomerizes to its corresponding diazoalkane, which then subsequently loses nitrogen to form the carbene. springernature.comresearchgate.net

Generation and Characterization of Carbene Species

The extrusion of nitrogen from 3-(3H-diazirin-3-yl)pyridine results in the formation of 3-pyridylcarbene, a highly reactive intermediate with a divalent carbon atom. The properties and reactivity of this carbene are central to the subsequent chemistry.

Formation of Singlet and Triplet Carbenes

Carbenes can exist in two different electronic spin states: singlet and triplet. byjus.com In a singlet carbene , the two non-bonding electrons on the carbene carbon are paired in the same orbital, resulting in a total spin of zero. In a triplet carbene , these two electrons are in different orbitals and have parallel spins, leading to a total spin of one. byjus.com

For most simple carbenes, the triplet state is the ground state, meaning it is more stable. byjus.com However, the initially formed carbene upon photolysis of a diazirine is often in the singlet state, which can then undergo intersystem crossing (ISC) to the more stable triplet state. acs.org Computational studies on 3-pyridylcarbene indicate that the triplet state (³A′′) is indeed lower in energy than the closed-shell singlet state (¹A′). researchgate.net

Spectroscopic Detection and Mechanistic Probes for Carbene Intermediates

Due to their high reactivity and short lifetimes, the direct observation of carbenes requires specialized techniques. Matrix isolation spectroscopy is a powerful method where the carbene is generated and trapped in an inert gas matrix (like argon) at very low temperatures (7-10 K). uq.edu.aunih.gov This allows for the spectroscopic characterization of the transient species using techniques like infrared (IR), ultraviolet-visible (UV-Vis), and electron spin resonance (ESR) spectroscopy.

For 3-pyridylcarbene, photolysis of its precursor, 3-pyridyldiazomethane, in an argon matrix allowed for its detection. nih.govacs.org Further irradiation led to the observation of subsequent reaction products, confirming the carbene's presence. researchgate.net ESR spectroscopy is particularly useful for characterizing triplet carbenes, as the unpaired electrons give rise to a characteristic signal. ulsu.ru

Factors Influencing Carbene Spin State and Lifetime

Several factors can influence the relative energies of the singlet and triplet states and the lifetime of the carbene:

Electronic Effects: Substituents that can donate electron pairs into the empty p-orbital of a singlet carbene can stabilize this state, potentially making it the ground state. byjus.com The pyridine (B92270) ring in 3-pyridylcarbene, with its nitrogen heteroatom, can influence the electronic properties of the carbene.

Solvent Effects: The solvent can play a role in the reactivity and lifetime of carbenes. For instance, the reaction of a related diazirinyl-substituted benzimidazole (B57391) showed different reactivity and yield depending on the solvent, highlighting the solvent's influence on the carbene reaction. mdpi.com

Temperature: Temperature can affect the rates of competing reactions and the lifetime of the carbene. Low-temperature matrix isolation is crucial for stabilizing and studying these reactive species. uq.edu.au

The lifetime of the excited state from which the carbene is formed is also a critical factor. For related metal-carbene complexes, the lifetime of the photoactive state is influenced by the ligand field splitting and symmetry. nih.govresearchgate.net

Isomerization to Diazo Compounds and their Reactivity

As mentioned earlier, a significant pathway in the photolysis of diazirines involves isomerization to a diazo compound. pku.edu.cniupac.org For 3-(3H-diazirin-3-yl)pyridine, this would lead to the formation of 3-pyridyldiazomethane.

This isomerization is a key step, as the diazo compound itself can be reactive. rsc.org Diazo compounds are known to be precursors for carbenes, but they can also undergo other reactions, such as 1,3-dipolar cycloadditions. acs.org The photolysis of 3-pyridyldiazomethane has been used to generate 3-pyridylcarbene for matrix isolation studies. nih.govacs.org

Impact of Pyridine Substitution on Photochemical Efficiency and Carbene Generation

The presence of the pyridine ring in 3-(3H-diazirin-3-yl)pyridine has a notable impact on the molecule's properties and photochemical behavior. Heteroaromatic diazirines, such as those containing pyridine or pyrimidine (B1678525) rings, have been shown to have comparable photoreactive efficiency to their phenyl-substituted counterparts. mdpi.com

One significant advantage conferred by the pyridine substitution is increased stability to ambient light. While some phenyl-diazirine derivatives show significant decomposition after exposure to ambient light, the pyridyl and pyrimidyl analogs are considerably more stable. mdpi.com This enhanced stability is a valuable property for practical applications.

Furthermore, the pyridine ring can influence the properties of the resulting carbene. The nitrogen atom in the pyridine ring can affect the electronic distribution and reactivity of the 3-pyridylcarbene. This can lead to different reaction pathways and products compared to carbenes derived from other aryl diazirines. For example, the photolysis of 3-pyridylcarbene leads to ring-opening to a nitrile ylide as a major reaction, a process influenced by the pyridine ring. researchgate.netnih.govacs.org The interconversion of reactive intermediates like nitrenes, carbenes, and ylides is a known phenomenon in the photochemistry of such heteroaromatic systems. acs.org

Ambient Light Stability and Photolysis Kinetics

The study of diazirine photochemistry is crucial for their application as photoaffinity labels, where controlled activation by UV light is desired while maintaining stability under ambient conditions. wikipedia.orgenamine.net The photostability and photolysis kinetics of heteroaromatic diazirines, such as 3-(3H-Diazirin-3-yl)pyridine, are influenced by the nature of the aromatic ring and any substituents. nih.govrsc.org

Upon irradiation with UV light, diazirines undergo photolysis to extrude nitrogen gas (N₂) and generate highly reactive carbenes. wikipedia.orgrsc.org This process can also lead to the formation of a linear diazo compound as an intermediate, which may then also be photolysed to yield the carbene. rsc.org For aryl diazirines, the substituents on the aromatic ring can influence the electronic properties and, consequently, the activation energy and photolytic behavior of the diazirine. rsc.orgnih.gov

Detailed research findings on the specific photolysis kinetics for 3-(3H-Diazirin-3-yl)pyridine are not extensively available in the public domain. However, studies on closely related compounds, such as 3-trifluoromethyl-3-(pyridin-3-yl)-3H-diazirine, provide significant insights into the expected behavior. In a comparative study, the ambient light stability of heteroaromatic trifluoromethyl-diazirines was investigated. nih.gov The pyridine ring was found to enhance stability under ambient light compared to a phenyl-substituted analogue. nih.gov

Research Findings on a Related Pyridyl-Diazirine Compound

A study on 3-trifluoromethyl-3-(pyridin-3-yl)-3H-diazirine (a derivative of the target compound) demonstrated its photodecomposition under ambient light over a period of one month. nih.gov The findings indicated that the presence of the electron-withdrawing pyridine ring contributes to greater stability compared to a standard phenyl-based diazirine photolabel. nih.gov

The photoreactive kinetics for this related pyridine-diazirine were determined by monitoring the compound's decomposition over time using ¹⁹F NMR upon UV irradiation. nih.gov The study confirmed that the electron-withdrawing nature of the pyridine ring did not negatively affect the efficiency of carbene generation from the diazirine upon photoactivation. nih.gov

Below is a data table summarizing the ambient light stability of two heteroaromatic diazirines in comparison to a phenyl derivative, as reported in the literature. nih.gov

Table 1: Ambient Light Stability of Diazirine Compounds

| Compound | Remaining Compound after 1 Month of Ambient Light Exposure (%) |

|---|---|

| 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | 79% |

| 2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyrimidine | 90% |

The photolysis of 3-aryl-3-(trifluoromethyl)diazirines has been shown to proceed through the formation of a singlet carbene intermediate. nih.gov This reactive species can then undergo various reactions, including insertion into N-H, C-H, and O-H bonds, which is the basis for their use in photoaffinity labeling. wikipedia.orgnih.gov

Reactivity Profiles and Mechanistic Insights of 3 3h Diazirin 3 Yl Pyridine Derived Carbenes

Carbene Insertion Reactions with Biomolecular Substrates

Upon photoactivation, 3-(3H-diazirin-3-yl)pyridine releases dinitrogen to form 3-pyridylcarbene, a reactive intermediate that can readily engage with various biomolecules. wikipedia.org This reactivity is the foundation of its use in mapping molecular interactions within biological systems.

A hallmark of the carbene generated from 3-(3H-diazirin-3-yl)pyridine is its ability to insert into single bonds that are typically unreactive. This includes the C-H, N-H, and O-H bonds abundant in biological macromolecules like proteins and nucleic acids. wikipedia.org This non-selective insertion capability allows for the formation of stable, covalent cross-links between a molecule carrying the diazirine photophore and its interacting partners. libretexts.orgnih.gov The formation of these covalent bonds effectively captures and preserves often transient or weak interactions for subsequent analysis. nih.gov

For instance, in photoaffinity labeling studies, a ligand functionalized with the 3-(3H-diazirin-3-yl)pyridine moiety, upon irradiation, will covalently bind to amino acid residues at the binding site of its target protein through insertion into C-H bonds of aliphatic side chains, N-H bonds of the peptide backbone or certain side chains (e.g., lysine (B10760008), arginine, histidine), and O-H bonds of serine, threonine, or tyrosine residues. wikipedia.org

Table 1: Representative Carbene Insertion Reactions

| Bond Type | Substrate Example | Product Type |

| C-H | Aliphatic side chains of amino acids | Covalently modified protein |

| N-H | Peptide backbone, lysine side chain | Covalently modified protein |

| O-H | Serine, threonine, tyrosine side chains | Covalently modified protein |

Beyond single bond insertion, 3-pyridylcarbene can also undergo addition reactions with unsaturated systems. This includes additions to carbon-carbon double bonds (alkenes) and aromatic rings. libretexts.orglibretexts.org In the context of biomolecules, this means the carbene can react with the side chains of amino acids like phenylalanine, tyrosine, tryptophan, and histidine, or with the nucleobases of DNA and RNA. Addition to a C=C double bond results in the formation of a cyclopropane (B1198618) ring. The reaction with aromatic systems is more complex and can lead to a variety of products, including ring expansion. acs.org

These addition reactions provide alternative pathways for covalent labeling, broadening the scope of residues and molecular sites that can be captured. libretexts.org

Covalent Cross-linking through C-H, N-H, and O-H Insertion

Regioselectivity and Chemoselectivity in Labeling Processes

While carbenes are generally highly reactive and can exhibit low selectivity, the reactivity of 3-pyridylcarbene is not entirely random. The terms regioselectivity and chemoselectivity describe the preference of a reagent to react at a particular position on a molecule or with a specific functional group over others. diva-portal.orgyoutube.comdalalinstitute.com

Chemoselectivity refers to the preferential reaction with one functional group over another. For example, while 3-pyridylcarbene can insert into C-H, N-H, and O-H bonds, the relative rates of these reactions can differ. This selectivity is influenced by factors such as bond dissociation energies and the accessibility of the bonds.

Regioselectivity pertains to the specific site of reaction within a molecule. diva-portal.org In the context of a protein binding pocket, the carbene will preferentially react with residues that are in close proximity to where the photophore is located upon binding. However, even within a single amino acid residue, there can be a preference for reaction at a specific C-H bond, often dictated by steric accessibility and electronic factors. mdpi.com

Studies have shown that while diazirine-derived carbenes are considered more broadly reactive than other photophores like benzophenones, some level of selectivity is observed. nih.gov This "controlled promiscuity" is advantageous in photoaffinity labeling, as it increases the probability of labeling within the target binding site without being completely indiscriminate.

Influence of Pyridine (B92270) Heteroatom on Carbene Electrophilicity and Steric Effects

The nitrogen atom in the pyridine ring of 3-pyridylcarbene has a significant impact on the carbene's electronic properties and, consequently, its reactivity. The nitrogen atom is electron-withdrawing, which influences the electrophilicity of the carbene center. It has been suggested that pyridylcarbenes are more reactive than their phenylcarbene counterparts. nih.gov This increased electrophilicity can enhance the carbene's propensity to react with electron-rich C-H and O-H bonds.

The position of the nitrogen atom relative to the carbene center is also crucial. In 3-pyridylcarbene, the nitrogen is at the meta position, exerting a primarily inductive electron-withdrawing effect. This differs from a 2-pyridylcarbene, where the nitrogen is in closer proximity and can exert both inductive and mesomeric effects, potentially leading to different reactivity and rearrangement pathways. acs.org

Unimolecular Rearrangements of Carbenes vs. Intermolecular Reactions

Once generated, 3-pyridylcarbene does not exclusively react with external substrates (intermolecular reactions). It can also undergo internal, or unimolecular, rearrangements. acs.orgwikipedia.org A common rearrangement pathway for carbenes is a 1,2-hydride or alkyl shift, leading to a more stable species. libretexts.orgcureffi.org For aryl carbenes, ring expansion is a well-documented rearrangement. acs.org For instance, phenylcarbene can rearrange to cycloheptatetraene. Similarly, pyridylcarbenes can undergo analogous ring expansions. acs.orgacs.org

Another potential intramolecular pathway is the rearrangement of the diazirine into a linear diazo compound, which can then also decompose to the carbene, albeit often more slowly. nih.gov

The efficiency of a photoaffinity labeling experiment depends on the competition between these unimolecular rearrangements and the desired intermolecular reactions with the target biomolecule. nih.gov If intramolecular rearrangements are too fast, the carbene may be quenched before it has a chance to react with the target, leading to low labeling yields. The design of diazirine-based probes often seeks to minimize these unproductive side reactions. nih.govnih.gov

Table 2: Competing Reaction Pathways for 3-Pyridylcarbene

| Reaction Type | Description | Outcome |

| Intermolecular Reaction | Carbene reacts with an external substrate (e.g., protein). | Covalent labeling of the target. |

| Unimolecular Rearrangement | Carbene rearranges internally (e.g., ring expansion). | Non-productive consumption of the carbene. |

| Quenching | Carbene reacts with solvent or other small molecules. | Non-specific labeling or inactivation. |

Theoretical and Computational Investigations of Reaction Pathways

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the intricate mechanisms of carbene reactions. scielo.org.mxbeilstein-journals.orgnih.gov These studies can provide detailed energy profiles for various potential reaction pathways, including insertion, addition, and rearrangement. beilstein-journals.orguhmreactiondynamics.org

For pyridylcarbenes, computational studies can:

Calculate the relative energies of the singlet and triplet carbene states and determine which is more likely to be the reactive species.

Model the transition states for C-H insertion and other reactions, providing insights into the activation barriers and the geometry of the reaction. uhmreactiondynamics.org

Elucidate the mechanisms of complex rearrangements, such as the interconversion between pyridylcarbenes and other isomeric structures. acs.org

Assess the electronic influence of the pyridine nitrogen on the carbene's electrophilicity and reactivity. rsc.orgijcce.ac.ir

These theoretical investigations complement experimental findings and help to build a more complete picture of the factors that govern the reactivity and selectivity of 3-pyridylcarbene in labeling experiments. nih.govuhmreactiondynamics.org

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of 3-pyridylcarbene. These computational studies explore the potential energy surface of the carbene, revealing the relative energies of its different spin states and the energy barriers for various rearrangement pathways.

The carbene, 3-pyridylcarbene, can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons). Calculations have consistently shown that the triplet state is the electronic ground state. For instance, using high-level computational methods like CASPT2//CAS(8,8)/cc-pVDZ, the triplet ground state (³A'') is calculated to be significantly more stable than the closed-shell singlet state (¹A'), with a singlet-triplet energy gap of approximately 12.5 kcal/mol. researchgate.net An open-shell singlet state (¹A'') lies at a higher energy, about 8.8 kcal/mol above the closed-shell singlet. researchgate.net

The reactivity of the singlet carbene is of particular interest as it is the state initially formed upon photolysis of the diazirine precursor, before any spin-state relaxation to the triplet ground state. Computational studies, primarily using Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, as well as multireference methods like CASSCF and CASPT2, have mapped out the potential energy surface for the rearrangements of singlet 3-pyridylcarbene. researchgate.netacs.orgnih.gov

A primary reaction pathway for 3-pyridylcarbene is ring opening to form a nitrile ylide (formonitrile pent-2-en-4-ynylide). researchgate.net This process, however, involves a substantial energy barrier. Calculations at the B3LYP/6-31G* level of theory place the transition state for this ring-opening reaction at 37.5 kcal/mol above the singlet carbene. researchgate.net This high barrier suggests that this pathway is less favorable compared to other potential reactions, contributing to the observation that 3-pyridylcarbenes are generally less reactive than their 2-pyridyl and 4-pyridyl counterparts. researchgate.netacs.org Other potential, but high-energy, pathways include ring expansion to an azacycloheptatetraene. researchgate.net

The table below summarizes key energetic data obtained from quantum chemical calculations for 3-pyridylcarbene and its associated isomers.

| Species | Computational Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 3-Pyridylcarbene (Closed-shell Singlet ¹A') | B3LYP/6-31G | 0.0 (Reference) | researchgate.net |

| 3-Pyridylcarbene (Triplet ³A'') | CASPT2//CAS(8,8)/cc-pVDZ | -12.5 | researchgate.net |

| 3-Pyridylcarbene (Open-shell Singlet ¹A'') | CASPT2//CAS(8,8)/cc-pVDZ | +8.8 | researchgate.net |

| Transition State (Ring opening to Nitrile Ylide) | B3LYP/6-31G | +37.5 | researchgate.net |

| Nitrile Ylide (formonitrile pent-2-en-4-ynylide) | B3LYP/6-31G | +26.1 | researchgate.net |

| 1-Azacyclohepta-1,3,4,6-tetraene | B3LYP/6-31G | +28.9 | researchgate.net |

Molecular Dynamics Simulations of Carbene Reactivity

While quantum chemical calculations provide a static picture of the potential energy surface, molecular dynamics (MD) simulations offer a way to study the time-evolution of chemical systems and simulate reaction dynamics explicitly. For highly reactive species like carbenes, MD simulations can provide crucial insights into reaction mechanisms, selectivity, and the influence of the surrounding environment.

To date, specific molecular dynamics simulations focusing exclusively on the reactivity of the carbene derived from 3-(3H-diazirin-3-yl)pyridine are not extensively documented in peer-reviewed literature. However, the methodologies for performing such simulations are well-established, particularly through the use of reactive force fields (RFFs) like ReaxFF. ucl.ac.ukpurdue.edumdpi.com

A hypothetical MD simulation to study the reactivity of 3-pyridylcarbene would involve the following general steps:

Force Field Parameterization: A classical force field capable of describing bond formation and breaking would be required. ReaxFF is a prime candidate, as it uses a bond-order-dependent potential to handle chemical reactions. ucl.ac.uknih.gov The force field would need to be parameterized and validated against quantum mechanical data for the specific reactions of interest, such as C-H insertion or cycloaddition reactions of the carbene with solvent or substrate molecules.

System Setup: The simulation box would be constructed by placing the 3-pyridylcarbene molecule along with a representative number of solvent or reactant molecules (e.g., cyclohexane (B81311) for C-H insertion studies, or an alkene for cycloaddition studies).

Simulation Execution: The simulation would be run under controlled conditions (e.g., constant temperature and pressure), and the trajectories of all atoms would be recorded over time. The initial generation of the carbene from the diazirine could also be modeled to capture the dynamics immediately following photolysis.

Analysis: The resulting trajectories would be analyzed to identify reaction events, calculate reaction rates, and determine product distributions. This analysis can reveal mechanistic details, such as whether a reaction proceeds via a concerted or stepwise mechanism, and how the dynamics are influenced by the initial energy of the carbene and interactions with the surrounding medium.

The table below outlines the potential applications and expected insights from such a molecular dynamics study.

| Simulation Type | Potential Substrate/Solvent | Objective and Potential Insights | Relevant Methodology |

|---|---|---|---|

| C-H Insertion Reaction | Alkanes (e.g., Cyclohexane) | To study the kinetics and mechanism of insertion into C-H bonds. Insights would include selectivity for primary, secondary, or tertiary C-H bonds and the dynamics of the insertion process. | ReaxFF MD ucl.ac.ukmdpi.com |

| Cycloaddition Reaction | Alkenes (e.g., Ethene, Cyclohexene) | To investigate the formation of cyclopropane derivatives. The simulation could differentiate between singlet carbene (stereospecific) and triplet carbene (non-stereospecific) reaction pathways. | Reactive Force Fields (IFF-R, ReaxFF) nih.gov |

| Intramolecular Rearrangement | Vacuum or Inert Solvent (e.g., Argon) | To observe the dynamics of the ring-opening to a nitrile ylide or ring expansion, and to calculate the lifetime of the carbene before rearrangement at different temperatures. | ReaxFF MD, Ab Initio MD |

| Solvent Effects | Various solvents (e.g., Acetonitrile, Methanol) | To understand how intermolecular interactions with polar or protic solvents affect the lifetime and reactivity of the carbene, including the potential for ylide formation with the solvent itself. | ReaxFF MD osti.gov |

While awaiting specific studies on this system, the broader field of reactive MD simulations provides a robust framework for future investigations into the complex and fascinating chemistry of 3-pyridylcarbene.

Applications in Chemical Biology: Photoaffinity Labeling and Beyond

Development of 3-(3H-Diazirin-3-yl)pyridine-Based Photoaffinity Probes

The versatility of 3-(3H-diazirin-3-yl)pyridine lies in its ability to be incorporated into a variety of molecular scaffolds, creating bespoke photoaffinity probes to investigate specific biological questions. The design and synthesis of these probes are critical for the success of photoaffinity labeling experiments.

The rational design of photoaffinity probes based on 3-(3H-diazirin-3-yl)pyridine involves the strategic integration of three key components: the recognition element, the photoreactive group (the diazirine), and often a reporter tag for downstream analysis. mdpi.com The pyridine (B92270) moiety of 3-(3H-diazirin-3-yl)pyridine can itself act as a recognition element or be part of a larger pharmacophore that directs the probe to a specific biological target. usf.edunih.gov

Key principles in the design of these probes include:

Preservation of Biological Activity: The addition of the diazirine group should not significantly alter the binding affinity or biological activity of the parent molecule. Structure-activity relationship (SAR) studies are often employed to determine the optimal position for diazirine placement.

Linker Design: A linker is often used to connect the recognition element to the diazirine and/or a reporter tag. The length and chemical nature of the linker can influence the labeling radius and efficiency. nih.gov

Reporter Tag Integration: For identification and visualization of labeled biomolecules, a reporter tag is typically incorporated. Common tags include biotin (B1667282) for affinity purification, and fluorophores for imaging. nih.govnih.gov The tag can be introduced directly into the probe or attached post-labeling via bioorthogonal chemistry, such as the click reaction between an alkyne-modified probe and an azide-functionalized tag. nih.gov

The synthesis of these probes often involves multi-step organic synthesis. For instance, a common strategy to introduce the 3-(3H-diazirin-3-yl)pyridine moiety involves the reaction of a corresponding ketone with ammonia (B1221849) and hydroxylamine-O-sulfonic acid, followed by oxidation. mdpi.com The resulting diazirine-containing building block can then be coupled to the desired recognition element and reporter tag. A notable example from the literature describes the synthesis of 2-(bromomethyl)-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, a versatile intermediate for further functionalization. usf.edu

Table 1: Key Components of a 3-(3H-Diazirin-3-yl)pyridine-Based Photoaffinity Probe

| Component | Function | Examples of Implementation |

| Recognition Element | Provides specificity by binding to the target of interest. | A pharmacophore, a ligand, a peptide, or a small molecule fragment. The pyridine ring itself can contribute to binding. |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation. | The 3-(3H-diazirin-3-yl) moiety. |

| Reporter Tag | Enables detection, enrichment, and identification of labeled targets. | Biotin, fluorophores (e.g., fluorescein, rhodamine), or a clickable handle (e.g., alkyne, azide). |

A significant advancement in photoaffinity labeling is the use of bioorthogonal chemistry for the two-step labeling and enrichment of targets. This approach decouples the labeling and detection steps, offering greater flexibility and reduced background. nih.gov

In this strategy, a 3-(3H-diazirin-3-yl)pyridine-based probe is designed to contain a small, inert chemical handle, most commonly a terminal alkyne or an azide (B81097). nih.gov After the probe is introduced into a biological system and photocrosslinked to its target, a reporter molecule containing the complementary bioorthogonal handle (e.g., an azide for an alkyne-containing probe) is added. nih.gov The two handles then selectively react via a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the reporter tag to the labeled protein. nih.gov

This orthogonal approach offers several advantages:

Reduced Steric Hindrance: The small size of the alkyne or azide handle on the initial probe is less likely to interfere with the binding of the probe to its target compared to a bulky reporter tag like biotin.

Improved Cell Permeability: Probes with smaller, less polar handles often exhibit better cell permeability.

Versatility: The same alkyne- or azide-modified probe can be used with a variety of reporter tags (e.g., biotin for enrichment, different fluorophores for imaging) in separate experiments.

Target enrichment is a crucial step for identifying the proteins labeled by the photoaffinity probe, especially for low-abundance targets. google.com When biotin is used as the reporter tag, streptavidin-functionalized beads can be used to capture the biotinylated protein-probe adducts. acs.org The enriched proteins are then typically eluted from the beads, digested into peptides, and identified using mass spectrometry-based proteomics.

Table 2: Common Bioorthogonal Reactions for Probe Labeling

| Reaction | Reactive Groups | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | Copper(I) | High efficiency and specificity. Requires a copper catalyst which can be toxic to cells. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | None | "Click and go" reaction without the need for a catalyst. Ideal for live-cell imaging. |

Rational Design Principles for Probe Construction

Elucidation of Molecular Interactions via Photoaffinity Labeling

Photoaffinity probes incorporating the 3-(3H-diazirin-3-yl)pyridine moiety are powerful tools for investigating a wide range of molecular interactions within their native cellular context.

Identifying the protein targets of small molecules, including drugs, metabolites, and natural products, is a fundamental challenge in chemical biology and drug discovery. nih.gov Photoaffinity labeling with 3-(3H-diazirin-3-yl)pyridine-based probes provides a direct method to covalently capture and subsequently identify these protein interactors. nih.gov

In a typical experiment, a photoaffinity probe is designed based on the structure of the small molecule of interest. The 3-(3H-diazirin-3-yl)pyridine group is strategically placed at a position that is not critical for target binding. The probe is then incubated with cells or cell lysates, allowing it to bind to its target proteins. escholarship.org Upon UV irradiation, the probe covalently crosslinks to the binding site. mdpi.com Subsequent enrichment and mass spectrometry analysis can then reveal the identity of the target proteins. acs.org This approach has been successfully used to identify the targets of various ligands and to map their binding sites on receptors and enzymes. rsc.org

Understanding the intricate networks of protein-protein interactions (PPIs) and nucleic acid-protein interactions is crucial for deciphering cellular processes. Photoaffinity labeling can be employed to "freeze" these often transient interactions for subsequent analysis.

To study PPIs, a photoaffinity probe can be designed to mimic one of the protein binding partners or a molecule that modulates the interaction. Alternatively, unnatural amino acids containing a diazirine group can be genetically incorporated into a protein of interest. nih.gov Upon photoactivation, the probe will crosslink to adjacent interacting proteins, which can then be identified.

Similarly, to investigate nucleic acid-protein interactions, a 3-(3H-diazirin-3-yl)pyridine group can be incorporated into a nucleoside analog, which is then synthetically introduced into a DNA or RNA oligonucleotide. This modified nucleic acid probe can then be used to capture and identify binding proteins from cellular extracts.

Lipid-protein interactions are fundamental to the structure and function of cellular membranes. nsf.gov Photoaffinity labeling is particularly well-suited for studying these interactions due to the hydrophobic nature of the membrane environment. nih.govuu.nl

To this end, the 3-(3H-diazirin-3-yl)pyridine moiety can be attached to a lipid scaffold, such as a fatty acid, cholesterol, or a phospholipid headgroup. nih.govuu.nlgoogle.com These lipid-based probes can be incorporated into cellular membranes or model lipid bilayers. nih.govgoogle.com Photoactivation then leads to the covalent labeling of proteins that are in close proximity to the probe within the membrane. nih.gov This strategy has been instrumental in identifying novel lipid-binding proteins and in mapping the topology of membrane proteins. nih.govuu.nl The preferential labeling of membrane proteins by some diazirine probes further enhances their utility in this area of research.

Analysis of Protein-Protein and Nucleic Acid-Protein Complexes

Identification of Biological Targets and Binding Sites

Photoaffinity labeling with probes incorporating the 3-(3H-diazirin-3-yl)pyridine group allows for the covalent modification of target proteins, enabling their subsequent identification and the mapping of binding interactions. researchgate.netnih.gov

Proteome-Wide Target Profiling

The integration of photoaffinity labeling with quantitative mass spectrometry has enabled proteome-wide profiling of small molecule targets. Probes containing the 3-(3H-diazirin-3-yl)pyridine moiety are introduced to cells or cell lysates, and upon photoactivation, they covalently bind to interacting proteins. researchgate.net Subsequent proteomic analysis allows for the identification of these labeled proteins, providing a global view of the compound's interactome. nih.gov This approach is particularly valuable for discovering previously unknown targets of drugs or bioactive molecules. researchgate.net Fragment-based screening approaches have utilized libraries of small molecule probes, each containing a diazirine group, to map protein interactions across the proteome. nih.gov For instance, a library of fragment-based photoaffinity probes (FFP) was used to identify thousands of protein-fragment interactions in human cells, revealing that these probes can target a wide range of proteins, including those considered "undruggable". nih.gov

Table 1: Examples of Proteome-Wide Target Profiling Studies

| Probe Type | Biological System | Key Finding |

| Fragment-based photoaffinity probes (FFPs) | HEK293T cells | Identified thousands of protein-fragment interactions, demonstrating broad druggability of the proteome. nih.gov |

| Diazirine-containing natural product mimic | Live cells | Identified cellular targets of a natural product by mimicking its structure and incorporating a photoreactive group. researchgate.net |

| Multifunctional lipid derivatives | Viral-infected cells | Enabled the study of lipid-protein interactions crucial for viral life cycles. nih.gov |

Mapping Ligand-Binding Sites with High Resolution

Beyond identifying target proteins, diazirine-based probes can be used to map the specific binding sites of ligands with high resolution. researchgate.net After photocrosslinking, the protein of interest is isolated and subjected to proteolytic digestion. The resulting peptides are then analyzed by mass spectrometry to identify the specific amino acid residues that have been covalently modified by the probe. This "carbene footprinting" approach provides valuable structural information about the ligand-protein interaction. researchgate.net This method has been successfully used to map the binding site of a carbohydrate substrate on lysozyme (B549824) and to elucidate the interactions between a deubiquitinating enzyme and its diubiquitin substrate. researchgate.net The small size of the diazirine group is advantageous as it minimizes perturbations to the binding interaction, allowing for more accurate mapping. researchgate.net

Quantitative Approaches in Photoaffinity Labeling Mass Spectrometry

Quantitative mass spectrometry techniques are crucial for distinguishing specific, high-occupancy binding events from non-specific interactions in photoaffinity labeling experiments. nih.gov One common approach is the use of stable isotope labeling by amino acids in cell culture (SILAC), where cells are grown in media containing "heavy" or "light" isotopes of essential amino acids. nih.gov By comparing the relative abundance of labeled peptides between experimental and control conditions (e.g., with and without a competitor compound), researchers can quantify the specificity of probe-protein interactions. nih.gov Another strategy involves the use of tandem mass tags (TMT), which allows for the multiplexed quantification of proteins from different samples. rsc.org These quantitative methods are essential for validating true biological targets and minimizing false positives. nih.gov

Advanced Methodologies in Photo-Crosslinking Applications

To overcome some of the limitations of traditional photoaffinity labeling, advanced methodologies have been developed to improve the efficiency and specificity of diazirine-based probes.

Multifunctional Diazirine Probes (e.g., Click Chemistry-Compatible)

A significant advancement in photoaffinity labeling is the development of multifunctional probes that incorporate both a photoreactive diazirine group and a bioorthogonal handle for "click chemistry". nih.govnih.gov These probes typically contain a terminal alkyne or azide group, which can be selectively ligated to a reporter tag (e.g., a fluorophore or biotin) after the photocrosslinking event. nih.gov This two-step approach offers several advantages: it avoids the need to synthesize bulky probes that might interfere with binding, and it allows for the introduction of a reporter tag under mild, bioorthogonal conditions. nih.govmdpi.com This strategy has been widely adopted for the detection and enrichment of labeled proteins from complex biological samples. nih.gov

Table 2: Components of a Multifunctional Diazirine Probe

| Component | Function | Example |

| Pharmacophore | Binds to the target protein | A known inhibitor or ligand scaffold chemrxiv.org |

| Photoreactive Group | Forms a covalent bond upon UV activation | 3-(3H-Diazirin-3-yl)pyridine rsc.org |

| Bioorthogonal Handle | Enables downstream modification | Terminal alkyne for CuAAC nih.gov |

| Reporter Tag | Facilitates detection and/or enrichment | Biotin-azide or a fluorescent azide nih.gov |

Strategies for Reducing Labeling Bias and Enhancing Specificity

A known challenge with diazirine-based probes is the potential for labeling bias, particularly the preferential reaction of alkyl diazirines with acidic amino acids. nih.govharvard.edu This bias is thought to arise from the formation of a reactive alkyl diazo intermediate. nih.gov To address this, researchers have explored various strategies. One approach is the use of aryl-fluorodiazirines, which are less prone to forming diazo intermediates and primarily react through a carbene mechanism, resulting in a different reactivity profile. nih.govharvard.edu Another innovative strategy is the development of novel diazirine scaffolds, such as cyclobutane (B1203170) diazirines (e.g., PALBOX), which exhibit reduced pH-dependent reactivity and can label known protein targets with fewer off-target interactions. researchgate.netharvard.edu Competition experiments, where a non-photoreactive version of the ligand is used to block specific binding, are also a crucial control to differentiate true targets from non-specifically labeled proteins. nih.govbiorxiv.org Furthermore, optimizing the position of the diazirine group on the probe can enhance labeling efficiency and specificity for the intended target. biorxiv.org

Emerging Uses in Materials Science and Biological Sensing

Beyond its applications in chemical biology, the photoreactive nature of 3-(3H-diazirin-3-yl)pyridine is being harnessed in the field of materials science for surface modification and the development of advanced sensors.

The ability of diazirine-generated carbenes to insert into C-H bonds makes them particularly useful for modifying the surfaces of polymers and other materials that are often chemically inert. researchgate.netuvic.ca This has significant implications for altering the physical and chemical properties of materials, such as adhesion, wettability, and biocompatibility.

Surface modification using diazirine compounds allows for the covalent attachment of various functional molecules to a material's surface. researchgate.net For example, 3-aryl-3-(trifluoromethyl)diazirines have been used to covalently modify graphitic and carbon nanotube surfaces. researchgate.net This process involves the photoactivated carbene tethering molecules to the surface, which can be used to introduce new functionalities. researchgate.net

Polymer cross-linking is another area where diazirine chemistry is making a significant impact. Cross-linking, the process of forming covalent bonds between polymer chains, can dramatically improve the mechanical properties of a material, such as its strength and thermal stability. researchgate.netuvic.ca Bis-diazirine molecules, which contain two diazirine groups, can be activated by heat or light to form bis-carbenes. researchgate.netuvic.ca These bis-carbenes can then insert into the C-H bonds of adjacent polymer chains, effectively "stitching" them together. researchgate.netuvic.ca This method is broadly applicable to a wide range of polymers, including those that are difficult to cross-link using traditional methods. researchgate.netuvic.ca

| Application | Material | Method | Outcome |

| Surface Modification | Graphitic Carbon, Carbon Nanotubes | Photoactivated attachment of diazirine derivatives | Covalent functionalization of the surface researchgate.netresearchgate.net |

| Polymer Cross-linking | Aliphatic Polymers (e.g., Polyethylene (B3416737), Polypropylene) | Thermal or photochemical activation of bis-diazirine cross-linkers | Improved mechanical and thermal properties researchgate.netuvic.ca |

The development of novel fluorescent probes is a burgeoning area of research that leverages the unique properties of diazirine compounds. These probes are designed to have their fluorescence "turned on" or altered upon a specific event, such as binding to a target molecule or a change in the local environment.

By incorporating a diazirine moiety into a fluorescent molecule, it is possible to create probes that can be covalently attached to their targets upon photoactivation. biosynth.com This allows for highly specific and stable labeling, which is essential for long-term imaging experiments. For example, a coumarin-based diazirine has been developed as a carbene-generating photocross-linker that also possesses fluorescent properties. rsc.org

Furthermore, diazirine chemistry is being explored to create probes for biological sensing. These sensors can be designed to detect the presence of specific ions, small molecules, or even changes in pH. The pyridyl group in 3-(3H-diazirin-3-yl)pyridine could potentially be exploited in the design of such sensors due to its coordination properties and its ability to influence the electronic properties of the molecule.

| Probe Type | Core Molecule | Functionality | Application |

| Fluorescent Probe | Coumarin | Photo-crosslinking and fluorescence | Specific and stable labeling for imaging rsc.org |

| Biological Sensor | Pyridine-containing diazirine | Potential for ion or small molecule detection | Development of novel sensing platforms |

Concluding Perspectives and Future Research Directions

Design Principles for Enhanced Photolabeling Efficiency and Specificity

The effectiveness of a photoaffinity probe hinges on its ability to bind specifically to its target and efficiently form a covalent bond upon photoactivation. For diazirine-based probes like 3-(3H-Diazirin-3-yl)pyridine, several design principles are crucial for enhancing both efficiency and specificity.

A primary consideration is the strategic placement of the diazirine group on the ligand. biorxiv.orgacs.org The goal is to position the photoreactive moiety within the binding site of the target protein without disrupting the natural interaction of the ligand. The small size of the diazirine group is advantageous in this regard, as it minimizes steric hindrance. biorxiv.org Furthermore, creating multiple versions of a probe with the diazirine at different positions can increase the chances of successful crosslinking. acs.org

The chemical properties of the diazirine itself also play a significant role. Studies have shown that the electronic properties of aryl diazirines can be rationally manipulated to control their activation energy and temperature. nih.govrsc.org For instance, electron-rich diazirines exhibit enhanced efficacy for C-H insertion, which is the desired reaction for labeling proteins. nih.govrsc.org Conversely, incorporating electron-withdrawing groups, such as in 3-trifluoromethyl-3-aryldiazirines, can increase the stability of the probe in ambient light, preventing premature decomposition. nih.gov

Another key aspect is minimizing non-specific binding. The highly reactive carbene generated from the diazirine has a very short lifetime, which helps to ensure that it only reacts with molecules in its immediate vicinity, thus improving specificity. biorxiv.org However, diazirines can sometimes isomerize to linear diazo compounds, which can lead to biased labeling of nucleophilic amino acid residues. nih.gov Careful design and the use of derivatives like trifluoromethyl-phenyldiazirines can help to mitigate these side reactions. nih.govmdpi.com

Exploration of Novel Bioactive Conjugates Incorporating 3-(3H-Diazirin-3-yl)pyridine

The versatility of 3-(3H-Diazirin-3-yl)pyridine and its derivatives allows for their incorporation into a wide range of bioactive molecules to create novel photoaffinity probes. These probes are instrumental in identifying the cellular targets of drugs and other bioactive compounds, a critical step in drug discovery and development. researchgate.netchomixbio.com

A common strategy involves attaching the diazirine moiety to a known pharmacophore, which is the part of a molecule responsible for its biological activity. mdpi.com This creates a "fully functionalized fragment" that can be used to screen for protein interactions in a native cellular context. evotec.com For example, diazirine-containing probes have been developed for vancomycin, an antibiotic, to identify its binding partners and understand mechanisms of resistance. biorxiv.orgacs.org

The synthesis of these conjugates often involves multi-step processes. thieme-connect.comsemanticscholar.org A typical approach is to synthesize the diazirine-containing fragment separately and then couple it to the bioactive molecule at a late stage. thieme-connect.com This can be achieved through various chemical reactions, such as EDC/NHS coupling to link with amines. rsc.org

The resulting bioactive conjugates can be used in a variety of applications, including:

Target identification: Identifying the specific proteins that a drug or natural product interacts with. chomixbio.comdoaj.org

Binding site mapping: Pinpointing the exact location on a protein where a ligand binds. benthamdirect.comresearchgate.netacs.org

Interactome profiling: Mapping the network of protein-protein interactions that are modulated by a small molecule.

The development of novel bioactive conjugates is an active area of research, with ongoing efforts to create probes for a diverse array of biological targets.

Advancements in Analytical Platforms for Photoaffinity Labeling Studies

The success of photoaffinity labeling experiments relies heavily on the analytical techniques used to detect and identify the labeled proteins. researchgate.net Mass spectrometry (MS) has become the cornerstone of these analyses, offering high sensitivity and accuracy for identifying both the proteins and the specific sites of modification. nih.govnih.govacs.org

Recent advancements in MS-based proteomics have significantly enhanced the power of PAL. High-resolution mass spectrometers can unequivocally identify photolabeled peptides and the corresponding amino acids. nih.gov Techniques like data-independent acquisition mass spectrometry (DIA-MS) allow for the rapid and accurate screening of fragment libraries against the entire proteome, providing a global view of protein interactions. evotec.com

To facilitate the analysis, photoaffinity probes are often designed with a "handle" that allows for the enrichment of labeled proteins. evotec.com This can be an alkyne or biotin (B1667282) tag that enables the use of click chemistry or affinity purification, respectively. nih.govevotec.com The use of cleavable linkers is another important innovation. These linkers allow the captured protein to be released after enrichment, leaving behind a small chemical remnant at the binding site that is easier to detect by MS. acs.org

The integration of these advanced analytical platforms with PAL has created powerful workflows for drug discovery. High-throughput photoaffinity labeling mass spectrometry (HT-PALMS) enables the screening of large probe libraries in a native cellular context, providing a global assessment of protein enrichment and identifying promising drug candidates. evotec.com

Integration of Artificial Intelligence and Machine Learning in Probe Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize drug discovery, and their application to photoaffinity probe design holds significant promise. amegroups.cnresearchgate.netresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design and optimization of more effective probes. researchgate.netnih.gov

One of the key areas where AI and ML can contribute is in predicting protein-ligand interactions. acs.orgdiva-portal.orgbiophysics.org By training models on large databases of known protein structures and binding affinities, it is possible to develop scoring functions that can predict how well a potential probe will bind to its target. acs.orgdiva-portal.org This can help to prioritize which probe candidates to synthesize and test, saving time and resources.

AI can also be used to analyze the complex data generated from chemoproteomic experiments. nih.gov Machine learning algorithms can help to identify trends in how different small molecule structures interact with various protein pockets, potentially enabling the de novo design of new ligands. nih.gov Furthermore, AI can assist in the analysis of mass spectrometry data, improving the identification of probe modifications and the interpretation of complex spectra. nih.gov

While the application of AI to molecular probe design is still in its early stages, the potential is vast. amegroups.cn By integrating these powerful computational approaches with experimental techniques like photoaffinity labeling, researchers can gain a deeper understanding of protein-ligand interactions and accelerate the development of new therapeutics. researchgate.netnih.gov

Q & A

Q. What are the key synthetic pathways for 3-(3H-Diazirin-3-yl)pyridine and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, trifluoromethylated diazirine derivatives are synthesized via bromination of pyridine precursors followed by diazirine ring formation under reflux conditions. Critical steps include purification via column chromatography and recrystallization to ensure high purity (>95%) . Derivatives like 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid are synthesized through carboxylation and esterification, requiring precise stoichiometric control to avoid side reactions .

Q. How can researchers characterize the structural integrity of 3-(3H-Diazirin-3-yl)pyridine using spectroscopic methods?

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and diazirine ring integrity. For instance, the trifluoromethyl group in 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine shows distinct ¹⁹F NMR signals at ~-60 ppm .

- Mass spectrometry (HRMS) validates molecular weight, with deviations <2 ppm indicating purity.

- X-ray crystallography resolves bond angles (e.g., N-N-C angles in diazirine ≈ 60°) and crystallographic packing .

Advanced Research Questions

Q. How should researchers design photoactivation experiments using 3-(3H-Diazirin-3-yl)pyridine for protein interaction studies?

- Activation wavelength : Use UV light (350–365 nm) to generate carbene intermediates for covalent crosslinking .

- Controls : Include dark controls (no UV) and competitive inhibitors to validate specificity.

- Crosslinking efficiency : Quantify via SDS-PAGE or Western blotting, ensuring <10% non-specific binding .

- Example : In protein-ligand studies, pre-incubate the compound with the target protein (1–10 µM) before UV exposure (5–10 min) .

Q. What strategies resolve discrepancies in binding affinity data when using diazirine-containing probes?

- Variable photoactivation parameters : Adjust UV exposure time/intensity to avoid overactivation, which may degrade the probe or induce non-specific binding .

- Competitive binding assays : Compare results with non-photoactive analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine) to isolate diazirine-specific effects .

- Mass spectrometry validation : Use LC-MS/MS to confirm labeled peptide sequences and rule out false positives .

Q. How can reaction conditions be optimized to minimize by-products in diazirine-functionalized pyridine synthesis?

- Temperature control : Maintain <0°C during diazirine ring formation to prevent decomposition .

- Catalyst selection : Use Pd/C or Cu(I) catalysts for Suzuki-Miyaura coupling of pyridine-boronic acids with diazirine precursors .

- Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to separate isomers (e.g., 3- vs. 4-substituted pyridines) .

Methodological Considerations

Q. What analytical techniques are critical for assessing photoreactivity in diazirine-pyridine hybrids?

Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence diazirine stability?

Electron-withdrawing groups (e.g., -CF₃) stabilize the diazirine ring by reducing electron density at nitrogen atoms, enhancing thermal stability (decomposition T > 150°C) . In contrast, electron-donating groups (e.g., -OCH₃) increase ring strain, requiring storage at -20°C to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.